Ethyl 2-(2-ethoxy-5-fluorophenyl)-2-hydroxyethanimidate
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Overview
Description
Ethyl 2-(2-ethoxy-5-fluorophenyl)-2-hydroxyethanimidate is a chemical compound with a unique structure that includes ethoxy and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-ethoxy-5-fluorophenyl)-2-hydroxyethanimidate typically involves the reaction of 2-ethoxy-5-fluorophenylboronic acid with ethyl glyoxylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethoxy-5-fluorophenyl)-2-hydroxyethanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-ethoxy-5-fluorophenyl)-2-hydroxyethanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-ethoxy-5-fluorophenyl)-2-hydroxyethanimidate involves its interaction with specific molecular targets. The ethoxy and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-5-fluorophenylboronic acid
- 2-(2-Ethoxy-5-fluorophenyl)-N,N,3-trimethyl-1-pentanamine
Uniqueness
Ethyl 2-(2-ethoxy-5-fluorophenyl)-2-hydroxyethanimidate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C12H16FNO3 |
---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxy-5-fluorophenyl)-2-hydroxyethanimidate |
InChI |
InChI=1S/C12H16FNO3/c1-3-16-10-6-5-8(13)7-9(10)11(15)12(14)17-4-2/h5-7,11,14-15H,3-4H2,1-2H3 |
InChI Key |
ADXVLXXNRHOWQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C(C(=N)OCC)O |
Origin of Product |
United States |
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